Lactacin F
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
NRWGDTVLSAASGAGTGIKACKSFGPWGMAICGVGGAAIGGYFGYTHN |
Origin of Product |
United States |
Genetic Determinants and Biosynthesis of Lactacin F
Post-Translational Modifications and Maturation Pathways Lactacin F, like other class II bacteriocins, is synthesized as a precursor peptide (pre-peptide) that undergoes post-translational modifications to become the mature, active form.benchchem.comnih.govnih.govscielo.brThese modifications are crucial for the bacteriocin's activity and secretion.researchgate.netscielo.br
Secretion Mechanisms of Mature Peptides
The secretion of mature this compound peptides across the cytoplasmic membrane is mediated by a dedicated transport system nih.govnih.govtcdb.org. For many class II bacteriocins with a double-glycine-type leader peptide, this secretion is carried out by an ABC transporter nih.govtcdb.org. These ABC transporters are integral membrane proteins that utilize the energy from ATP hydrolysis to translocate peptides across the membrane researchgate.netnih.govtcdb.org. In the case of bacteriocins with double-glycine leader peptides, the ABC transporter often possesses a protease domain, typically located at the N-terminus, which is responsible for the proteolytic cleavage of the leader sequence from the precursor peptide concurrently with its export nih.govtcdb.org.
While the specific ABC transporter genes associated with the this compound operon are not explicitly detailed in all search results, the general mechanism for class IIb bacteriocins like this compound involves such a dedicated transporter system nih.govtcdb.org. Heterologous expression studies have shown that the machinery for producing and exporting related bacteriocins, such as carnobacteriocins, can process and export this compound, suggesting a shared or compatible secretion mechanism involving dedicated transporters nih.gov. The leader sequence is crucial for guiding the precursor peptide to the secretion machinery and may also play a role in protecting the peptide from degradation researchgate.net.
The secretion process involves the recognition of the double-glycine leader peptide by the ABC transporter. The transporter then facilitates the movement of the peptide through the membrane, coupled with the cleavage of the leader sequence by its associated protease domain nih.govtcdb.org. This results in the release of the mature, active bacteriocin (B1578144) peptide into the extracellular environment nih.gov.
Molecular Mechanism of Antimicrobial Action
Interactions with Target Cell Membranes and Membrane Perturbation
The mechanism of action of Lactacin F involves its interaction with the target cell membrane, leading to membrane permeability. asm.org Studies suggest that this compound, like other Class II bacteriocins, interacts with anionic lipids present in the membranes of Gram-positive bacteria. researchgate.net The amphipathic nature of this compound, with both hydrophobic and hydrophilic regions, is thought to facilitate its interaction with the lipid bilayer. asm.org This interaction is a critical initial step in the pore formation process. asm.orgasm.org
Formation of Poration Complexes and Cellular Ion Homeostasis Disruption
A key aspect of this compound's mechanism is the formation of poration complexes in the cytoplasmic membrane of sensitive cells. asm.orgnih.govjst.go.jp This pore formation disrupts cellular ion homeostasis. A significant consequence of this compound activity is the immediate loss of intracellular potassium ions (K⁺) from target cells. asm.orgconicet.gov.arasm.orgnih.gov This efflux of K⁺ is a direct result of the pores formed by this compound. asm.org In addition to K⁺, this compound action can also lead to the efflux of inorganic phosphate. conicet.gov.arasm.org The formation of these pores and the subsequent ion leakage are central to the bacteriocin's bactericidal activity.
Effects on Cellular Energetics and Metabolic Processes
The disruption of ion homeostasis by this compound has profound effects on cellular energetics and metabolic processes. The loss of cellular K⁺ and the formation of pores lead to the depolarization of the cytoplasmic membrane. asm.orgnih.gov This dissipation of the membrane potential (ΔΨ), a component of the proton motive force (PMF), is a common mechanism among many bacteriocins. asm.orgconicet.gov.arnih.gov While this compound causes membrane depolarization, it does not necessarily cause immediate dissipation of the pH gradient (ΔpH). scielo.brnih.gov
Furthermore, this compound activity results in the hydrolysis of internal ATP in sensitive cells. asm.orgnih.gov This ATP hydrolysis is likely a consequence of the efflux of inorganic phosphate, shifting the equilibrium of ATP hydrolysis. asm.org The disruption of the PMF and the depletion of ATP severely impair essential energy-dependent cellular functions, contributing to cell death. asm.org
Influence of Environmental Parameters on Antimicrobial Activity
The antimicrobial activity of this compound is influenced by various environmental parameters, including pH, the presence of divalent and trivalent cations, and temperature.
This compound activity is notably dependent on pH. Optimal activity is observed at acidic pH values (typically ≤ 6.0). asm.orgnih.gov While some studies indicate maximum production at neutral pH, the antimicrobial efficacy is higher in acidic environments. asm.orgajol.info This pH dependence suggests that the charge state of the peptide or target membrane components may play a role in its interaction and pore-forming ability. gisa.ac.in
The presence of divalent and trivalent cations can reduce or prevent the action of this compound. asm.orgnih.gov Divalent cations like Ca²⁺ and trivalent cations like gadolinium (Gd³⁺) have been shown to inhibit this compound activity. nih.gov For instance, gadolinium can completely prevent this compound action at a concentration of 0.2 mM. asm.orgnih.gov The inhibitory effect of these cations may be due to their interaction with negatively charged phospholipid head groups in the membrane, potentially interfering with the electrostatic interactions required for this compound binding and pore formation. conicet.gov.arwur.nl
Here is a table summarizing the impact of certain cations on this compound activity based on research findings:
| Cation | Impact on this compound Activity | Concentration (if specified) | Source(s) |
| Divalent | Reduced/Inhibited | Not uniformly specified | asm.orgnih.gov |
| Trivalent | Reduced/Inhibited | Not uniformly specified | asm.orgnih.gov |
| Ca²⁺ | Inhibited | Not uniformly specified | |
| Gd³⁺ | Prevented completely | 0.2 mM | asm.orgnih.gov |
Temperature significantly affects this compound activity, likely due to its influence on membrane fluidity. This compound-induced K⁺ efflux is severely reduced at low temperatures. asm.orgnih.gov This is presumably because lower temperatures lead to increased ordering of the lipid hydrocarbon chains in the cytoplasmic membrane, resulting in decreased membrane fluidity. asm.orgwur.nlresearchgate.netwikipedia.orgkhanacademy.org Studies have shown that in cells grown at 30°C, this compound action can be prevented at temperatures below 10°C, with increasing lag times observed at temperatures below 25°C. asm.orgnih.gov This indicates that membrane fluidity is crucial for the efficient interaction and pore formation by this compound.
Here is a table illustrating the temperature dependence of this compound action:
| Temperature Range (°C) | Effect on this compound Action (on cells grown at 30°C) | Source(s) |
| Below 10 | Prevented | asm.orgnih.gov |
| Below 25 | Increasing lag times observed | asm.orgnih.gov |
| Higher temperatures | More efficient activity | asm.orgnih.gov |
Antimicrobial Spectrum and Target Cell Resistance
Spectrum of Inhibitory Activity Against Gram-Positive Microorganisms
Lactacin F demonstrates bactericidal activity against a range of closely related lactic acid bacteria (LAB) and other Gram-positive pathogens. Key targets include various species of Lactobacillus, such as Lactobacillus delbrueckii subsp. lactis, Lactobacillus helveticus, Lactobacillus bulgaricus, Lactobacillus leichmanii, and Lactobacillus fermentum. researchgate.net It is also effective against Enterococcus faecalis. researchgate.netnih.gov Studies have shown its inhibitory effect against multiple strains within the Lactobacillus acidophilus homology groups. asm.orgcapes.gov.br
Research findings highlight the effectiveness of this compound against foodborne pathogens like Listeria monocytogenes. researchgate.net Incorporating this compound into food products, such as cheese and yogurt, has been shown to reduce the growth of L. monocytogenes, enhancing food safety and extending shelf life. mdpi.com
Specificity of Action and Limitations Against Gram-Negative Bacteria
Bacteriocins produced by lactic acid bacteria, including this compound, are generally most effective against Gram-positive microorganisms. scielo.brfrontiersin.orgnih.gov This specificity is primarily due to the structural differences between Gram-positive and Gram-negative bacterial cell envelopes. scielo.brfrontiersin.org Gram-negative bacteria possess an outer membrane that acts as a permeability barrier, hindering the access of bacteriocins to their target site, the cytoplasmic membrane. scielo.brfrontiersin.org
Consequently, this compound typically exhibits limited or no inhibitory activity against Gram-negative bacteria under normal conditions. scielo.brfrontiersin.org While some studies on other bacteriocins suggest that treatments disrupting the outer membrane (e.g., with chelating agents like EDTA or organic acids like lactic acid) can sensitize Gram-negative bacteria to bacteriocin (B1578144) action, this is not an inherent property of this compound's activity profile against these organisms. scielo.brfrontiersin.org The outer membrane lipopolysaccharide (LPS) layer in Gram-negative bacteria serves as a significant barrier against many antimicrobial peptides, including those primarily effective against Gram-positive bacteria. frontiersin.org
Molecular Mechanisms of Producer Organism Self-Immunity
Producer organisms, such as Lactobacillus johnsonii VPI 11088, must possess mechanisms to protect themselves from the lethal activity of the bacteriocins they produce. nih.govasm.orgnih.govoup.com In the case of this compound, this self-immunity is conferred by a specific immunity protein. asm.orghelsinki.fi The genetic determinants for this compound production and immunity are organized within the laf operon, which contains the structural genes lafA and lafX (encoding the two peptide components of this compound) and a third open reading frame, ORFZ. researchgate.netasm.orgcapes.gov.br
Research has demonstrated that ORFZ, now designated as lafI, encodes the immunity factor for the this compound system. asm.orgcapes.gov.br Disruption of the lafI gene in the producer strain results in the loss of immunity to this compound. asm.orgcapes.gov.br Expression of lafI in sensitive strains or in a producer strain lacking a functional lafI gene restores immunity. asm.orgcapes.gov.br The precise molecular mechanism by which the LafI protein confers immunity is not fully established, but potential mechanisms for bacteriocin immunity proteins in general include interaction with the bacteriocin receptor on the membrane, inhibition or blocking of pore formation, or intracellular inactivation of the bacteriocin. asm.orgoup.com The LafI protein is thought to interact with the membrane to counteract the pore-forming activity of the LafA/LafX complex, thereby protecting the producer cell's cytoplasmic membrane. asm.orgoup.com
Mechanisms of Acquired and Intrinsic Resistance in Target Microorganisms
Resistance to bacteriocins like this compound can arise in target microorganisms through both intrinsic and acquired mechanisms. Intrinsic resistance is a natural property of certain bacterial species, as seen with the inherent resistance of Gram-negative bacteria due to their outer membrane barrier. scielo.brfrontiersin.org
Acquired resistance in otherwise sensitive Gram-positive bacteria can develop through various mechanisms, although the specific mechanisms for this compound resistance are not as extensively characterized as for some other bacteriocins like nisin. General mechanisms of resistance to LAB bacteriocins include changes in the cell membrane composition or structure that affect bacteriocin binding or pore formation. scielo.br Alterations in the molecular components of the cell membrane that interact with the bacteriocin can lead to spontaneous resistance. scielo.br
Another proposed mechanism involves the interruption of genes encoding components of the phosphotransferase system (PTS) permeases, which can serve as receptors or play a role in the translocation of some bacteriocins. scielo.br While this mechanism has been suggested for resistance to other bacteriocins, its direct involvement in this compound resistance requires further specific investigation. Resistance to various LAB bacteriocins has been reported in Gram-positive pathogens such as Listeria monocytogenes, Staphylococcus aureus, Clostridium botulinum, and Bacillus cereus. scielo.br The development of resistance can involve complex genetic changes, potentially including the acquisition of resistance genes or mutations in chromosomal genes affecting cell envelope structure or metabolism. researchgate.net
Research Methodologies in Lactacin F Study
Cultivation and Fermentation Strategies for Research-Scale Production
Research-scale production of lactacin F typically involves the cultivation of producer strains, such as Lactobacillus johnsonii VPI 11088, under controlled laboratory conditions. The bacteria are commonly grown in rich media like MRS (de Man, Rogosa, and Sharpe) medium. Optimal bacteriocin (B1578144) production in batch fermentation often utilizes complex media and controlled physical parameters, including temperature and pH. scispace.com Studies have indicated that bacteriocin production can be influenced by factors such as the concentration of carbon and nitrogen sources, and the presence of compounds like Tween 80. scispace.com For Lactococcus lactis ssp. lactis, a different LAB producer, optimal growth and bacteriocin activity were observed at specific temperatures and pH levels, and in media supplemented with particular carbon sources. scispace.com While MRS broth can support good cell growth, it may not always result in stable or significant bacteriocin production for some strains. scispace.com
Advanced Purification Techniques for Academic Characterization
Purification of this compound from culture supernatants is crucial for its detailed characterization. A common initial step involves ammonium (B1175870) sulfate (B86663) precipitation, where this compound can be isolated as a floating pellet from culture supernatants saturated to a certain percentage, typically 35% to 40%. researchgate.netnih.gov This method allows for the recovery and concentration of this compound activity while removing extraneous proteins. researchgate.net
Further purification steps often include chromatography techniques. Gel filtration chromatography is used to separate proteins based on size. researchgate.net Native this compound has been observed to size at approximately 180 kDa by gel filtration, suggesting the formation of micelle-like globular particles in solution. researchgate.netnih.gov Fractions exhibiting bacteriocin activity are collected for subsequent processing. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is employed as a high-resolution step to further refine the purification and isolate the active peptide components. researchgate.netnih.govscielo.brnih.gov This multi-step purification process, combining ammonium sulfate precipitation, gel filtration, and HPLC, has been shown to result in a significant increase in the specific activity of this compound. researchgate.netnih.govnih.gov
The purified bacteriocin can be characterized using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which has identified the active this compound peptide as approximately 2.5 kDa. researchgate.netnih.govnih.gov Retention of activity after extraction from SDS-PAGE gel slices confirms the identity of the active peptide. researchgate.netnih.gov Sequence analysis, such as N-terminal amino acid sequencing, provides information about the peptide's composition. researchgate.netnih.govnih.gov
Here is a table summarizing typical purification steps and their outcomes:
| Purification Step | Observed Outcome | Fold Increase in Specific Activity (Example) |
| Ammonium Sulfate Precipitation | Isolation as floating pellet, concentration of activity | - |
| Gel Filtration Chromatography | Separation by size, native size ~180 kDa | - |
| High-Performance Liquid Chromatography (HPLC) | High-resolution purification, isolation of active peptide | 474-fold researchgate.netnih.govnih.gov |
Quantitative and Qualitative Activity Assay Methodologies
Assessing the antimicrobial activity of this compound is fundamental to its study. Both qualitative and quantitative methods are employed. Microbiological assays, which rely on the inhibition of sensitive microorganisms, are the primary means for detecting and quantifying bacteriocin activity. sci-hub.sedergipark.org.tr These methods are often adapted from techniques used for antibiotic titration. sci-hub.se
Qualitative assays, such as the agar (B569324) plate diffusion assay (including the spot on lawn method), are popular for rapid screening of antagonistic activity and monitoring bacteriocin expression. sci-hub.selongdom.org In these methods, the presence of an inhibition zone around the source of the bacteriocin indicates activity against a sensitive indicator strain, such as Lactobacillus delbrueckii or Enterococcus faecalis. sci-hub.se
Quantitative assays aim to determine the concentration or potency of the bacteriocin. Arbitrary units (AU) are commonly used, based on the critical dilution of the bacteriocin that causes antagonistic activity. sci-hub.se The critical dilution method is derived from earlier techniques for titrating bacteriophage. sci-hub.se A semi-quantitative approach can involve using twofold serial dilutions of the bacteriocin preparation in agar well diffusion assays. sci-hub.se
More rapid quantitative methods have also been developed, such as tetrazolium-based colorimetric assays utilizing compounds like 2,3,5-triphenyltetrazolium chloride (TTC). dergipark.org.tr This method relies on viable cells reducing TTC to a colored formazan (B1609692) dye, allowing for spectrophotometric determination of cell viability and, indirectly, bacteriocin activity. dergipark.org.tr This type of assay can provide results much faster than traditional microbiological plating methods. dergipark.org.tr
Quantitative and qualitative methods can be combined to leverage the strengths of both approaches in research. intrac.orgresearchgate.net
Molecular Genetic Approaches and Engineering
Molecular genetic techniques are essential for understanding the genetic basis of this compound production, its regulation, and for manipulating the system for research or potential applications.
Gene Cloning and Construction of Heterologous Expression Systems
The genetic determinants encoding this compound are organized in an operon. nih.govnih.govnih.gov This operon in Lactobacillus johnsonii VPI 11088 is approximately 1 kb in size and comprises three genes: lafA, lafX, and ORFZ (which encodes the immunity protein, later renamed lafI). nih.govnih.govnih.govasm.orgasm.org lafA is the structural gene for the LafA peptide, while lafX encodes the LafX peptide. nih.govnih.govnih.gov Both lafA and lafX are essential for full this compound activity. nih.govnih.gov
Gene cloning techniques are used to isolate and manipulate these genes. This involves using restriction enzymes to cut DNA fragments containing the desired genes and ligating them into plasmid vectors. umich.edu These recombinant plasmids can then be introduced into host organisms for amplification and study. umich.edu
Heterologous expression systems are constructed to produce this compound or its components in different host organisms, which can overcome limitations of low yield from native strains and facilitate further characterization and engineering. nih.govresearchgate.net For instance, the this compound operon has been introduced into Carnobacterium piscicola LV17, a strain that produces carnobacteriocins. nih.govresearchgate.net Transformants of C. piscicola LV17 were able to produce this compound concurrently with their native bacteriocins. nih.gov Studies involving the separate cloning of lafA and lafX into C. piscicola LV17 demonstrated that the host's machinery for processing and exporting carnobacteriocins could also handle the this compound peptides. nih.gov
Heterologous expression systems for class II bacteriocins, including those based on Lactobacillus sake, have been developed. oup.comoup.com These systems often involve multiple plasmids, with one carrying genes for transcriptional activation, export, and processing, and another carrying the structural and immunity genes of the bacteriocin of interest, often fused to a strong promoter. oup.comoup.com Such systems aim for efficient production and ease of manipulation for research purposes. oup.comoup.com
The lafI gene, encoding immunity to this compound, has also been cloned and studied. asm.orgasm.orgmdpi.com Expression of lafI in sensitive Lactobacillus strains has been shown to provide immunity to this compound, suggesting its potential as a food-grade genetic marker in Lactobacillus engineering. asm.orgasm.orgmdpi.com
Site-Directed Mutagenesis for Structure-Function Relationship Elucidation
Site-directed mutagenesis (SDM) is a powerful tool used to introduce specific changes (mutations) into a gene sequence to study the effect of these changes on the resulting protein's structure and function. uni-tuebingen.demdpi.com This technique is indispensable for elucidating the structure-function relationships of bacteriocins like this compound.
In the context of this compound, SDM has been applied to the LafA precursor peptide. Mutations introduced at specific glycine (B1666218) residues in the N-terminal extension have been shown to define an essential motif for the processing of mature this compound. nih.govnih.gov This highlights the role of specific amino acid residues in the post-translational modification and maturation of the bacteriocin.
SDM typically involves PCR-based methods using primers that incorporate the desired mutation. uni-tuebingen.de The mutated DNA is then cloned into a vector and introduced into a host organism. uni-tuebingen.de Screening and sequencing of transformants are performed to identify clones carrying the intended mutation. uni-tuebingen.de Techniques like DpnI digestion are often used to remove the original, non-mutated template DNA. uni-tuebingen.de While powerful, SDM can sometimes result in the recovery of unmutated plasmids, necessitating careful screening. uni-tuebingen.de Introducing silent mutations alongside the desired change can facilitate screening by creating or removing restriction sites. uni-tuebingen.de
By systematically altering specific amino acids in the LafA or LafX peptides and assessing the impact on bacteriocin activity, researchers can gain insights into which residues or regions are critical for pore formation, target cell recognition, or interaction between the two peptides.
Ecological and Biotechnological Research Applications Non Human Contexts
Role in Microbial Ecology and Interspecies Competition
Bacteriocins, including Lactacin F, are key mediators of interspecies competition within microbial ecosystems. researchgate.netnih.govmicrobialcell.combiorxiv.orgnih.gov They provide a competitive advantage to the producing strain by inhibiting the growth of sensitive bacteria that may occupy similar ecological niches or compete for the same resources. nih.govnih.gov this compound, produced by Lactobacillus acidophilus, has been shown to be inhibitory to other lactobacilli and Enterococcus faecalis. scielo.brresearchgate.netresearchgate.net This inhibitory activity can influence the structure and dynamics of microbial communities, potentially allowing the this compound-producing strain to better establish and persist in a given environment. The production and activity of this compound are regulated by specific genes, lafA and lafX, which contribute to its inhibitory effect on other organisms. nih.gov Understanding the ecological role of this compound provides insights into the complex interactions that shape microbial populations in various natural and controlled environments.
Applications in Food Microbiology and Biopreservation Research
The antimicrobial properties of bacteriocins produced by LAB, including this compound, make them attractive candidates for research into food biopreservation. mdpi.comscielo.brresearchgate.netmdpi.comelabp.orgnih.govmdpi.com The use of these natural compounds aligns with the growing consumer demand for foods with fewer chemical additives. scielo.brnih.gov Bacteriocins can help to enhance food safety and extend the shelf life of various food products by controlling the growth of undesirable microorganisms. mdpi.comnih.gov LAB strains producing bacteriocins can be used as protective cultures, or purified bacteriocins can be added directly to food systems. elabp.org
Inhibition of Food Spoilage Microorganisms
Research explores the ability of LAB bacteriocins to inhibit microorganisms responsible for food spoilage. scielo.brresearchgate.netmdpi.comelabp.orgnih.gov While broad-spectrum activity against various spoilage organisms is a general characteristic of many LAB bacteriocins, this compound has been specifically noted for its inhibitory effect on other lactobacilli. scielo.brresearchgate.netresearchgate.net In food fermentation contexts, controlling the growth of specific lactobacilli can be crucial for directing the fermentation process and preventing off-flavors or spoilage caused by competing strains. The mechanism of action of this compound involves interactions with the bacterial cytoplasmic membrane, leading to inhibition. ijcrr.com
Control of Foodborne Pathogens in Non-Clinical Systems
This compound has demonstrated inhibitory activity against Enterococcus faecalis, a bacterium that can be a foodborne pathogen. scielo.brresearchgate.netresearchgate.net Beyond this direct activity, research investigates the potential of LAB strains that produce bacteriocins, including putative this compound, to control other significant foodborne pathogens such as Listeria monocytogenes, Salmonella species, and Escherichia coli O157:H7 in various food matrices. researchgate.netnih.govelabp.orgmdpi.comnih.govfrontiersin.orgmums.ac.ir While this compound's primary target spectrum appears to be Gram-positive bacteria, studies exploring the use of bacteriocin-producing LAB consortia or combinations with other antimicrobial strategies may leverage its activity as part of a hurdle technology approach to enhance food safety. ijcrr.comfrontiersin.orgmums.ac.irresearchgate.net
Research into Agricultural Microbiology Applications
The broader category of LAB bacteriocins is being investigated for potential applications in agricultural microbiology. This includes their potential use in veterinary medicine as alternatives to conventional antibiotics and as animal growth promoters. scielo.br Research also explores the application of LAB strains producing bacteriocins for controlling foodborne pathogens in pre- and post-harvest agricultural settings. frontiersin.org The use of bacteriocins in animal husbandry is another area of investigation. microbialcell.com While specific detailed research findings on this compound in these exact agricultural contexts were not extensively highlighted in the provided information, its properties as a bacteriocin (B1578144) with activity against certain bacteria suggest it could be a subject of interest for future research in this domain, particularly where its target organisms are relevant to animal health or pre-harvest contamination control.
Synergistic Antimicrobial Strategies with Other Agents or Approaches
This compound itself functions as a two-peptide bacteriocin, requiring the synergistic interaction of its two constituent peptides for optimal antimicrobial activity. oup.comijcrr.comfrontiersin.orgmdpi.com Beyond this inherent synergy, research is exploring the potential for synergistic antimicrobial strategies combining bacteriocins with other agents or approaches to enhance their effectiveness and broaden their spectrum of activity. ijcrr.comresearchgate.netnih.govnih.gov One study investigated the synergistic antibacterial activity of this compound in combination with zinc oxide nanoparticles against Shigella species. ijcrr.comresearchgate.net The results indicated that the combination exhibited an expanded zone of inhibition compared to this compound used alone. ijcrr.com This suggests that combining this compound with other antimicrobial compounds or delivery systems could be a promising avenue for enhancing its efficacy in controlling target microorganisms. Additionally, nanoencapsulation techniques are being researched as a method to improve the stability and delivery of bacteriocins, potentially enhancing their performance in food systems and other applications. oup.commdpi.comnih.gov
Advanced Research Perspectives and Future Directions
High-Resolution Structural Biology and Conformational Analysis
Current understanding characterizes Lactacin F as a class IIb bacteriocin (B1578144), requiring the synergistic action of two distinct peptides, LafA and LafX, to exert its antimicrobial effect through pore formation in target cell membranes. nih.govnih.gov Early purification and characterization studies identified a peptide component around 2.5 kDa by SDS-PAGE, with sequence analysis providing insights into its N-terminal region. Subsequent genetic analysis revealed that the lafA gene encodes a peptide with a predicted size of approximately 6.3 kDa, suggesting the 2.5 kDa species might be a processed form or that early methods captured a fragment. Native this compound activity, as assessed by gel filtration, was associated with a larger entity of approximately 180 kDa, and electron microscopy suggested the presence of micelle-like globular particles. This indicates that the active form of this compound likely involves an association or complex formation between the LafA and LafX peptides, potentially with other molecules or in specific conformational states.
Future research in this area aims to elucidate the high-resolution three-dimensional structure of the functional this compound complex (LafA-LafX). Techniques such as X-ray crystallography or advanced Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for this purpose. Such studies would provide atomic-level details of the peptide structures, their interaction interface, and how they assemble to form pores in the membrane. Furthermore, conformational analysis using computational methods, informed by experimental data, will be vital to understand the dynamic nature of the peptides and the complex, including how they interact with the lipid bilayer of target membranes and the potential influence of environmental factors on their conformation and activity. Resolving the discrepancy between the sizes of the individual peptides and the observed native complex size is also a key structural question.
Rational Design and Engineering for Enhanced or Altered Properties
The elucidation of this compound's structure and mechanism of action provides a foundation for rational design and engineering to improve its properties. This field leverages insights from structural biology and peptide chemistry to create variants with enhanced antimicrobial potency, altered target specificity, increased stability, or reduced susceptibility to resistance mechanisms.
Drawing from successful examples in the engineering of other bacteriocins and antimicrobial peptides, strategies for this compound could involve targeted amino acid substitutions in LafA and/or LafX. Modifications could aim to optimize the charge distribution and hydrophobicity of the peptides, key factors influencing membrane interaction and pore formation. For instance, introducing or modifying positively charged residues like arginine and lysine (B10760008) could enhance electrostatic interactions with negatively charged bacterial membranes. Engineering the peptides to be less susceptible to proteolytic degradation or to function effectively under a wider range of environmental conditions (e.g., pH, temperature) are also important goals. Furthermore, understanding the interaction between this compound and the immunity protein LafI could inform strategies to overcome resistance in target organisms or to engineer more robust producer strains. Future work may also explore chimeric bacteriocins or fusions involving parts of LafA and LafX or combining them with other antimicrobial domains.
Development of Novel Production Systems and Bioreactor Optimization
Efficient and cost-effective production of this compound is essential for its potential application. Current research on bacteriocin production highlights the significant influence of various factors, including the producer strain, medium composition, pH, temperature, aeration, and fermentation strategy, on the final yield. Optimizing these parameters is a crucial area of research for this compound.
Future directions involve the development of novel production systems specifically tailored for the co-expression, processing, and secretion of the two peptides, LafA and LafX, by Lactobacillus johnsonii or heterologous hosts. This might involve genetic engineering of the producer strain to enhance the expression of the laf operon or to improve the efficiency of peptide processing and transport. Bioreactor optimization studies, employing systematic approaches such as statistical experimental designs, are needed to determine the optimal levels of nutrients, temperature, pH control strategies, and aeration (if applicable) for maximizing this compound production in controlled fermentation environments. Research could also explore continuous fermentation or fed-batch strategies to improve productivity compared to traditional batch processes. Developing efficient purification methods for the active two-peptide complex on a larger scale is another critical aspect of optimizing production systems.
Elucidation of Complex Regulatory Networks Governing Production and Activity
The production and activity of this compound are tightly regulated processes within the producer organism, Lactobacillus johnsonii. Molecular analysis has revealed that the genes encoding LafA (lafA), LafX (lafX), and a putative immunity protein (ORFZ) are organized in a small operon. The expression of both lafA and lafX is essential for this compound activity, and the LafA precursor undergoes processing at a specific motif. nih.gov ORFZ is predicted to be an integral membrane protein, potentially involved in conferring immunity to the producer strain, similar to immunity proteins in other bacteriocin systems. The lafI gene, located elsewhere on the plasmid, also encodes an immunity protein essential for self-protection.
Future research aims to fully elucidate the complex regulatory networks that govern the transcription and translation of the laf operon and the lafI gene. This includes identifying the specific environmental signals or cellular cues that trigger or modulate this compound production. Investigating the roles of potential regulatory proteins, such as transcriptional activators or repressors, and understanding how they interact with the laf promoter region are key objectives. Furthermore, research is needed to understand the precise mechanism by which LafI and potentially ORFZ confer immunity to this compound. Studying the processing and maturation of the LafA precursor and the assembly of the active LafA-LafX complex are also critical aspects of understanding the regulation of this compound activity. Comparative genomic and transcriptomic studies with other bacteriocin-producing strains could provide valuable insights into conserved and unique regulatory strategies.
Q & A
Q. What experimental methods are used to confirm Lactacin F production and antimicrobial activity in Lactobacillus strains?
To confirm this compound production, researchers employ deferred antagonism assays using indicator strains like Lactobacillus delbrueckii or Enterococcus faecalis . Activity is validated via heat stability tests (e.g., exposure to 121°C for 15 minutes) and spectrum analysis against Gram-positive targets. Genomic confirmation involves This compound-specific DNA probes (e.g., a 63-mer oligonucleotide derived from N-terminal protein sequencing) for Southern hybridization to detect Laf+ gene clusters .
Q. How is this compound isolated and purified from microbial cultures?
Purification involves ammonium sulfate precipitation, ion-exchange chromatography, and reverse-phase HPLC. Structural validation is achieved through Edman degradation for N-terminal sequencing and MALDI-TOF mass spectrometry to confirm molecular weight (~6.3 kDa) . Critical steps include maintaining anaerobic conditions during Lactobacillus culturing to preserve peptide integrity .
Q. What genetic markers distinguish Laf+ from Laf− strains?
Key markers include the 2.2-kb EcoRI fragment containing the laf operon, detectable via restriction digest and plasmid profiling. Conjugal transfer experiments (e.g., using L. acidophilus 89 as a recipient) confirm the presence of mobile genetic elements linked to this compound production .
Advanced Research Questions
Q. How does post-translational processing influence this compound’s bactericidal activity?
this compound is derived from a pre-peptide cleaved 18 amino acids downstream of the translational start site. Computational analysis (e.g., TestCode and Frames software) identifies open reading frames (ORFs) and hydrophobic regions critical for membrane interaction . Mutagenesis studies targeting the cleavage site (e.g., Arg-19) can elucidate processing efficiency and its impact on antimicrobial potency .
Q. What computational models predict this compound’s binding affinity to pathogenic targets?
Molecular docking simulations (e.g., using RCSB PDB structures) assess interactions with bacterial outer membrane proteins (e.g., Klebsiella pneumoniae OmpA). Binding affinities are quantified via scoring functions (e.g., negative Gibbs free energy values), with this compound showing higher specificity compared to Salvaricin G32 or Thermophylin .
Q. How do conflicting genomic hybridization signals in Laf+ strains inform gene regulation hypotheses?
Multiple hybridization bands in genomic DNA (e.g., BclI digests) suggest chromosomal integration of laf-related sequences or redundant bacteriocin clusters. Contrasting single-band patterns in plasmid DNA (e.g., pPM68) indicate plasmid-borne regulation. Transcriptomic analysis (RNA-Seq) of Laf+ transconjugants (e.g., T143) can resolve operon expression dynamics .
Q. What methodological challenges arise when replicating this compound expression in heterologous hosts?
Low expression in E. coli shuttle vectors (e.g., pTRK159) necessitates codon optimization for Lactobacillus-preferred sequences. Activity loss may stem from improper folding; circular dichroism can verify structural fidelity. Complementing with Lactobacillus chaperones (e.g., GroEL/ES) improves yield .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in bacteriocin activity assays?
Standardize conditions: pH (4.0–6.5), temperature (37°C), and agar concentration (1.5%). Use normalized inhibition zone metrics (mm² per µg protein) to control for peptide concentration variability. Conflicting results may arise from indicator strain sensitivity thresholds; validate with multiple strains .
Q. What statistical approaches validate this compound’s structure-function relationships?
Principal component analysis (PCA) correlates amino acid composition (e.g., 21% glycine) with membrane disruption efficacy. Pairwise alignment tools (e.g., BLAST-P) compare this compound to microcins/colicins, identifying conserved residues for site-directed mutagenesis .
Tables
Table 1. Key Genetic and Structural Features of this compound
Table 2. Common Pitfalls in this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
